Methiodal

説明

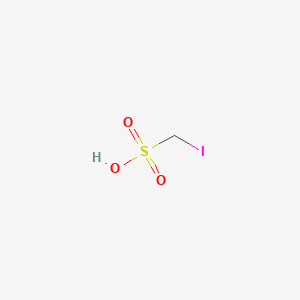

Structure

3D Structure

特性

CAS番号 |

143-47-5 |

|---|---|

分子式 |

CH3IO3S |

分子量 |

222.00 g/mol |

IUPAC名 |

iodomethanesulfonic acid |

InChI |

InChI=1S/CH3IO3S/c2-1-6(3,4)5/h1H2,(H,3,4,5) |

InChIキー |

RDFJFVXMRYVOAC-UHFFFAOYSA-N |

SMILES |

C(S(=O)(=O)O)I |

正規SMILES |

C(S(=O)(=O)O)I |

他のCAS番号 |

143-47-5 |

同義語 |

Abrodil iodomethanesulfonic acid methiodal Sergosin Skiodan sodium iodomethanesulfonate |

製品の起源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Chemical Structure of Sodium Iodomethanesulfonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and chemical structure of sodium iodomethanesulfonate. The information is curated for professionals in research, scientific, and drug development fields, with a focus on detailed experimental protocols, quantitative data, and structural elucidation.

Introduction

Sodium iodomethanesulfonate (CH₂INaO₃S) is an organosulfur compound of interest in various chemical and pharmaceutical research areas. Its synthesis and detailed structural characterization are crucial for understanding its reactivity and potential applications. This document outlines a plausible synthetic pathway and presents available and predicted structural and spectroscopic data.

Synthesis of Sodium Iodomethanesulfonate

-

Synthesis of a Halomethanesulfonate Precursor: Preparation of sodium chloromethanesulfonate or sodium bromomethanesulfonate.

-

Halogen Exchange Reaction: Conversion of the chloromethanesulfonate or bromomethanesulfonate to sodium iodomethanesulfonate via a Finkelstein-type reaction.

Step 1: Synthesis of Sodium Halomethanesulfonate Precursors

The synthesis of sodium chloromethanesulfonate and sodium bromomethanesulfonate can be achieved through the reaction of the corresponding dihalomethane with sodium sulfite in an aqueous or aqueous-alcoholic medium.

2.1.1. Synthesis of Sodium Bromomethanesulfonate

A detailed experimental protocol for the synthesis of sodium 2-bromoethanesulfonate provides a strong foundational methodology that can be adapted for sodium bromomethanesulfonate. The reaction involves the nucleophilic substitution of one bromine atom from dibromomethane by the sulfite ion.

Experimental Protocol (Adapted from the synthesis of sodium 2-bromoethanesulfonate)[1]

-

Reaction Setup: In a round-bottomed flask equipped with a reflux condenser and a mechanical stirrer, a solution of anhydrous sodium sulfite in water is prepared.

-

Addition of Reactant: A significant molar excess of dibromomethane is added to the sodium sulfite solution. The use of an excess of the dihalomethane is crucial to minimize the formation of the disubstituted product (sodium methanedisulfonate).

-

Reaction Conditions: The mixture is heated to reflux with vigorous stirring. The reaction time will need to be optimized, but a duration of several hours is expected.

-

Work-up and Purification:

-

After cooling, the excess dibromomethane is removed by distillation or phase separation.

-

The aqueous solution is then evaporated to dryness.

-

The resulting solid residue, containing sodium bromomethanesulfonate and unreacted sodium sulfite and sodium bromide, is extracted with a hot alcohol (e.g., 95% ethanol).

-

The desired product, being more soluble in hot alcohol than the inorganic salts, is extracted.

-

Upon cooling the alcoholic extract, sodium bromomethanesulfonate crystallizes.

-

The crystals are collected by filtration, washed with cold alcohol, and dried.

-

Quantitative Data (Expected)

| Parameter | Value | Reference |

| Starting Materials | Dibromomethane, Anhydrous Sodium Sulfite | [1] |

| Solvent | Water, 95% Ethanol (for extraction) | [1] |

| Reaction Temperature | Reflux | [1] |

| Expected Yield | 70-85% (by analogy) | [1] |

Step 2: Finkelstein Reaction for the Synthesis of Sodium Iodomethanesulfonate

The Finkelstein reaction is a classic SN2 reaction that involves the exchange of a halogen. In this context, sodium bromomethanesulfonate (or chloromethanesulfonate) is treated with sodium iodide in a suitable solvent to yield sodium iodomethanesulfonate. The choice of solvent is critical to drive the reaction to completion. Acetone is a common solvent for Finkelstein reactions as sodium iodide is soluble in it, while the resulting sodium bromide or sodium chloride is not, thus precipitating out of solution and shifting the equilibrium towards the product.[2][3][4][5]

Experimental Protocol

-

Reaction Setup: In a round-bottomed flask, dissolve the synthesized sodium bromomethanesulfonate in anhydrous acetone.

-

Addition of Sodium Iodide: Add a stoichiometric excess of anhydrous sodium iodide to the solution.

-

Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated to reflux for a period of time, which may range from several hours to a day. The progress of the reaction can be monitored by the precipitation of sodium bromide.

-

Work-up and Purification:

-

The precipitated sodium bromide is removed by filtration.

-

The acetone is removed from the filtrate by rotary evaporation.

-

The resulting crude sodium iodomethanesulfonate can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

Quantitative Data (Expected)

| Parameter | Value | Reference |

| Starting Material | Sodium Bromomethanesulfonate | [2][3][4][5] |

| Reagent | Sodium Iodide | [2][3][4][5] |

| Solvent | Anhydrous Acetone | [2][3][4][5] |

| Reaction Temperature | Room Temperature to Reflux | [2][3][4][5] |

| Expected Yield | High (driven by precipitation) | [2][3][4][5] |

Chemical Structure of Sodium Iodomethanesulfonate

The chemical structure of sodium iodomethanesulfonate consists of a sodium cation (Na⁺) and an iodomethanesulfonate anion (ICH₂SO₃⁻). The anion features a central sulfur atom tetrahedrally bonded to three oxygen atoms and one carbon atom. The carbon atom is, in turn, bonded to two hydrogen atoms and one iodine atom.

Predicted Spectroscopic Data

Due to the lack of directly available experimental spectra for sodium iodomethanesulfonate, the following data are predicted based on the analysis of similar compounds.

3.1.1. ¹H NMR Spectroscopy

The ¹H NMR spectrum of the iodomethanesulfonate anion is expected to show a singlet for the two equivalent protons of the methylene group (CH₂). The chemical shift of this peak will be influenced by the electronegativity of the adjacent iodine and sulfonate groups. For comparison, the chemical shift of the protons in iodomethane is approximately 2.16 ppm.[6] The presence of the electron-withdrawing sulfonate group would be expected to shift this peak further downfield.

3.1.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum is expected to show a single resonance for the methylene carbon. The chemical shift will be significantly affected by the attached iodine atom. In iodomethane, the ¹³C chemical shift is around -20.5 ppm.[7] The sulfonate group will also influence this shift. For tetraiodomethane, the 13C chemical shift is reported to be at 421.0 ppm upfield from benzene.[8]

3.1.3. Infrared (IR) Spectroscopy

The IR spectrum of sodium iodomethanesulfonate will be dominated by the strong absorptions of the sulfonate group.[9]

-

S=O Stretching: Strong asymmetric and symmetric stretching vibrations are expected in the regions of 1350-1300 cm⁻¹ and 1175-1150 cm⁻¹, respectively.[10]

-

S-O Stretching: Several strong bands are anticipated in the 1000-750 cm⁻¹ region.[9]

-

C-S Stretching: A weaker absorption corresponding to the C-S stretch is expected in the 800-600 cm⁻¹ range.

-

C-H Stretching: Absorptions for the methylene C-H bonds will be observed in the typical region of 3000-2850 cm⁻¹.[11]

-

C-I Stretching: A weak to medium absorption for the C-I bond is expected at lower frequencies, typically in the range of 600-500 cm⁻¹.

3.1.4. Raman Spectroscopy

Raman spectroscopy is also a valuable tool for characterizing the sulfonate group.[12] The symmetric S=O stretching vibration, which is often strong in the Raman spectrum, would be a key diagnostic peak. The C-I and C-S stretching vibrations should also be Raman active.

Visualizations

Synthesis Workflow

Caption: Synthesis workflow for sodium iodomethanesulfonate.

Chemical Structure of Iodomethanesulfonate Anion

Caption: Chemical structure of the iodomethanesulfonate anion.

Conclusion

This technical guide has outlined a robust and plausible synthetic route for sodium iodomethanesulfonate, leveraging established chemical transformations. While direct experimental data for the final product is scarce, this document provides detailed, adaptable protocols and predicted structural and spectroscopic characteristics based on analogous compounds. This information serves as a valuable resource for researchers and professionals engaged in the synthesis and characterization of novel organosulfur compounds for a variety of applications. Further experimental work is encouraged to validate and refine the proposed methodologies and to fully characterize the physicochemical properties of sodium iodomethanesulfonate.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. grokipedia.com [grokipedia.com]

- 3. Finkelstein reaction - Wikipedia [en.wikipedia.org]

- 4. SATHEE: Finkelstein Reaction [sathee.iitk.ac.in]

- 5. byjus.com [byjus.com]

- 6. Iodomethane(74-88-4) 1H NMR [m.chemicalbook.com]

- 7. Iodomethane-13C | CH3I | CID 9989367 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. Chemistry: Sulfonates infrared spectra [openchemistryhelp.blogspot.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 12. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Physicochemical Properties of Methiodal Solution

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methiodal, historically marketed under trade names such as Skiodan and Abrodil, is an iodinated contrast medium that was utilized for X-ray imaging, particularly in urography and myelography.[1][2] As a first-generation ionic contrast agent, understanding its physicochemical properties is crucial for historical reference, comparative studies with modern contrast agents, and for researchers investigating related compounds. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound Sodium, the active component in this compound solutions. Due to the discontinuation of its clinical use, some specific experimental data is limited; where unavailable, this guide provides general characteristics and standardized experimental protocols for the determination of key parameters.

Chemical Identity and Structure

This compound is the sodium salt of iodomethanesulfonic acid. Its chemical and physical identifiers are summarized in the table below.

| Identifier | Value | Reference |

| Chemical Name | Sodium iodomethanesulfonate | [2][3] |

| CAS Number | 126-31-8 | [2] |

| Molecular Formula | CH₂INaO₃S | [2] |

| Molecular Weight | 243.98 g/mol | [2] |

| Chemical Structure | I-CH₂-SO₃⁻Na⁺ | [2] |

| Appearance | Colorless crystals or a white crystalline powder. | [3][4] |

Physicochemical Properties

The physicochemical properties of a drug substance are critical determinants of its formulation, stability, and in vivo behavior. The available data for this compound Sodium is presented below.

Solubility

This compound Sodium is characterized by its high water solubility, a key attribute for an injectable contrast agent.

| Solvent | Solubility | Reference |

| Water | Freely soluble (70 g/100 mL) | [2] |

| Alcohol | Slightly soluble (2.5 g/100 mL) | [2] |

| Benzene | Insoluble | [2] |

| Ether | Insoluble | [2] |

| Acetone | Insoluble | [2] |

| Methanol | Very soluble | [3] |

| DMSO | Soluble | [5] |

pH and Ionization

| Parameter | Value | Reference |

| pH of Solution | Aqueous solutions are neutral to litmus. | [3][4] |

| pKa | Data not available. Expected to be low due to the sulfonic acid group. | |

| logP (Octanol/Water Partition Coefficient) | Data not available. As an ionic compound, a low logP is expected, indicating high hydrophilicity. |

Stability and Storage

Proper storage is essential to maintain the integrity of this compound Sodium.

| Condition | Effect | Reference |

| Light Exposure | Decomposes on exposure to light. | [3] |

| Storage Temperature (Solid) | Dry, dark, and at 0-4°C for short-term (days to weeks) or -20°C for long-term (months to years). | [5] |

| Storage Temperature (Stock Solution) | 0-4°C for short-term (days to weeks) or -20°C for long-term (months). | [5] |

Experimental Protocols

Detailed experimental protocols for the determination of physicochemical properties of this compound are not available in the public domain. Therefore, a generalized but detailed protocol for a key parameter, equilibrium solubility, is provided below based on the standard shake-flask method.

Determination of Equilibrium Aqueous Solubility via the Shake-Flask Method

This protocol outlines the steps to determine the equilibrium solubility of a compound like this compound Sodium in an aqueous buffer.

Objective: To determine the concentration of a saturated solution of the test compound in a specified aqueous medium at a constant temperature.

Materials:

-

This compound Sodium powder

-

Phosphate-buffered saline (PBS), pH 7.4

-

Analytical balance

-

Scintillation vials or other suitable flasks

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of the Test System:

-

Add an excess amount of this compound Sodium to a scintillation vial. The excess solid should be sufficient to ensure that saturation is reached and that solid material remains at the end of the experiment.

-

Add a known volume of PBS (pH 7.4) to the vial.

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).

-

Shake the vials at a constant speed (e.g., 150 rpm) for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium. A preliminary time-course study can be conducted to determine the time to reach equilibrium.

-

-

Sample Collection and Preparation:

-

After the equilibration period, remove the vials from the shaker and allow the undissolved solid to settle.

-

Visually inspect the vials to confirm the presence of excess solid.

-

Centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the remaining solid.

-

Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove any remaining solid particles.

-

-

Analysis:

-

Accurately dilute the filtered supernatant with the mobile phase to a concentration within the linear range of the analytical method.

-

Analyze the diluted sample by a validated HPLC method to determine the concentration of this compound Sodium.

-

Prepare a calibration curve using standard solutions of this compound Sodium of known concentrations.

-

-

Data Calculation and Reporting:

-

Calculate the concentration of this compound Sodium in the original supernatant using the calibration curve and accounting for the dilution factor.

-

The resulting concentration is the equilibrium solubility of this compound Sodium under the specified conditions. Report the solubility in units such as mg/mL or mol/L, along with the temperature and pH of the medium.

-

Visualizations

Experimental Workflow for Solubility Determination

Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.

Conclusion

This technical guide has summarized the available physicochemical properties of this compound Sodium. While it was a widely used contrast agent, detailed experimental data on some of its properties are scarce in modern literature. The provided information on its identity, solubility, and stability, along with a representative experimental protocol, serves as a valuable resource for researchers and professionals in the field of drug development and pharmaceutical sciences. The high water solubility and expected low lipophilicity are consistent with its intended use as an injectable diagnostic agent. The instability to light highlights a critical handling and storage consideration. The provided experimental workflow for solubility determination offers a template for the characterization of similar ionic compounds.

References

A Technical Guide to the Historical Development of Early Water-Soluble Contrast Media

For Researchers, Scientists, and Drug Development Professionals

Introduction

The advent of X-ray imaging in 1895 revolutionized medicine, offering a previously unimaginable window into the human body. However, the initial technology was limited by the low inherent contrast between different soft tissues. This spurred the development of contrast media, exogenous substances that could enhance the visibility of specific organs, vessels, and tissues. While early efforts utilized crude and often toxic inorganic salts, the 1920s and 1930s marked a pivotal era with the introduction of the first water-soluble organic iodine compounds. This technical guide provides an in-depth exploration of the historical development of these pioneering agents, focusing on their chemical evolution, key experimental evaluations, and the quantitative data that underpinned their clinical introduction.

From Inorganic Salts to Organic Iodides: The Dawn of a New Era

The earliest attempts at urography, the visualization of the urinary tract, involved the intravenous injection of sodium iodide. While demonstrating the feasibility of the concept, the high toxicity of inorganic iodides severely limited their clinical utility.[1][2] This challenge led to a paradigm shift towards the development of organically bound iodine, where the iodine atom is covalently attached to a carrier molecule, reducing its systemic toxicity.

The Pyridone-Based Pioneers: Uroselectan and its Successors

The breakthrough came from the work of chemists Arthur Binz and Curt Räth in Germany.[3] Their research into iodinated pyridine compounds for treating infections led to the development of the first commercially successful water-soluble contrast agent, Uroselectan (later known as Uroselectan A or Iopax).[3][4]

Uroselectan A

Introduced in 1929, Uroselectan A was a mono-iodinated N-acetylated derivative of 2-pyridone.[3][4] It was lauded for being "non-toxic" and "easily soluble in water," with an iodine content of 42%.[2] These properties represented a significant improvement over the inorganic iodides.

Uroselectan B (Neoiopax)

Recognizing the need for greater radiographic density, Binz and Räth quickly developed an improved, di-iodinated version named Uroselectan B, also known as Neoiopax.[3] By incorporating a second iodine atom into the pyridone ring, they enhanced the molecule's ability to attenuate X-rays, leading to clearer diagnostic images.

Methiodal Sodium (Abrodil)

Around the same time, another water-soluble contrast agent, this compound sodium (marketed as Abrodil), was introduced.[4] Chemically, it is sodium iodomethanesulfonate.[5]

The Rise of the Tri-iodinated Benzoic Acid Derivatives: A Paradigm Shift

While the pyridone-based agents were revolutionary, the quest for even safer and more effective contrast media continued. In 1953, a new class of compounds emerged that would dominate the field for decades: the tri-iodinated benzoic acid derivatives.[4]

Diatrizoate

Diatrizoate, a tri-iodinated benzoic acid derivative, was a major advancement.[4] It offered higher iodine content and was formulated as salts of sodium and meglumine to improve solubility and reduce toxicity. The development of diatrizoate marked a significant step towards agents with higher efficacy and better safety profiles.

Quantitative Data on Early Water-Soluble Contrast Media

The following table summarizes the available quantitative data for these pioneering contrast agents. It is important to note that data from the early 20th century may not have been determined with the same precision as modern methods.

| Contrast Agent | Chemical Name | Iodine Content (%) | Solubility | Acute Toxicity (LD50) | Notes |

| Uroselectan A (Iopax) | Mono-iodinated pyridone derivative | 42%[2] | "Easily soluble in water"[2] | Described as "non-toxic"[2] | The first commercially successful organic water-soluble contrast agent. |

| Uroselectan B (Neoiopax) | Di-iodinated pyridone derivative[3] | Higher than Uroselectan A | Good water solubility | Generally considered less toxic than earlier agents | An improvement on Uroselectan A with higher radiopacity. |

| This compound Sodium (Abrodil) | Sodium iodomethanesulfonate[5] | ~52%[6] | 70 g/100 mL in water[5] | Data not readily available | A contemporary of the Uroselectan series. |

| Diatrizoate (Sodium Salt) | Sodium 3,5-diacetamido-2,4,6-triiodobenzoate | ~60% | Data varies by salt | Oral (rat): >7000 mg/kg | A foundational tri-iodinated benzoic acid derivative. |

| Diatrizoate (Meglumine Salt) | Meglumine 3,5-diacetamido-2,4,6-triiodobenzoate | ~47% | Data varies by salt | Intravenous (mouse): 21,200 mg/kg | Meglumine salt was developed to improve solubility and tolerability. |

Experimental Protocols

Detailed experimental protocols from the early 20th century are not always extensively documented in modern databases. However, based on available literature, the following provides an overview of the methodologies likely employed.

Synthesis of Early Pyridone-Based Contrast Media (General Workflow)

Caption: General workflow for the synthesis of early iodinated pyridone contrast media.

Toxicity Testing in the 1930s

Acute toxicity was a primary concern for these new intravenous agents. The lethal dose 50 (LD50), the dose required to kill 50% of a test population, was a key metric.

Caption: A simplified workflow for determining the LD50 of a new compound in the 1930s.

Radiographic Evaluation

The efficacy of a new contrast agent was determined by its ability to opacify the urinary tract in animal models and, subsequently, in human subjects.

Caption: Workflow for the experimental radiographic evaluation of a new urographic contrast agent.

Signaling the Future: The Logical Progression of Development

The development of early water-soluble contrast media followed a logical progression driven by the need for improved safety and efficacy.

References

- 1. ajronline.org [ajronline.org]

- 2. AJR publishes best practices for Iodinated Contrast Media shortage | EurekAlert! [eurekalert.org]

- 3. mpijournal.org [mpijournal.org]

- 4. jcpres.com [jcpres.com]

- 5. This compound Sodium | CH2INaO3S | CID 23662381 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. medkoo.com [medkoo.com]

Methiodal: A Technical Review of a Former Iodinated Contrast Medium

An In-depth Guide for Researchers and Drug Development Professionals

Methiodal, known chemically as sodium iodomethanesulfonate, is a first-generation, water-soluble iodinated contrast medium. Once a staple in diagnostic imaging, it has since been rendered obsolete by the development of safer and more effective agents. This technical guide provides a comprehensive overview of this compound, its physicochemical properties, historical clinical applications, and the safety concerns that led to its discontinuation.

Physicochemical Properties

This compound is an organosulfonic acid compound.[1] A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Reference |

| IUPAC Name | Sodium iodomethanesulfonate | [2][3] |

| Chemical Formula | CH₂INaO₃S | [2] |

| Molar Mass | 243.98 g·mol⁻¹ | [2] |

| CAS Number | 143-47-5 (Acid), 126-31-8 (Sodium Salt) | [2] |

| ATC Code | V08AA09 | [2][3] |

| Molecular Weight | 222 g/mol | [4] |

| Topological Polar Surface Area | 54.37 Ų | [4] |

| Hydrogen Bond Donor Count | 1 | [4] |

| Hydrogen Bond Acceptor Count | 3 | [4] |

| Rotatable Bond Count | 1 | [4] |

Former Clinical Applications

This compound was primarily utilized as a contrast agent for X-ray imaging, with its main applications in urography and myelography. Due to its water solubility, it could be administered intravenously for imaging of the urinary tract or intrathecally for visualization of the spinal canal.

Urography

In urography, this compound was administered intravenously to enhance the visualization of the kidneys, ureters, and bladder. Following injection, the compound is filtered by the glomeruli and concentrated in the urine, providing opacification of the renal collecting systems on radiographic images.

Myelography

For myelography, this compound was injected directly into the subarachnoid space of the spinal canal. This allowed for the outlining of the spinal cord and nerve roots, aiding in the diagnosis of conditions such as herniated discs, tumors, and spinal stenosis.

Adverse Effects and Discontinuation

The clinical use of this compound was ultimately curtailed by significant safety concerns, most notably its association with adhesive arachnoiditis following myelography.[2] This is a painful and debilitating condition characterized by inflammation and scarring of the arachnoid mater, one of the protective membranes surrounding the spinal cord. The inflammation can cause the nerve roots to adhere to each other and to the dura, leading to chronic pain, neurological deficits, and disability. Cases of adhesive arachnoiditis have been reported with this compound, similar to those seen with another oil-based contrast agent, iofendylate.[2]

The development of newer, non-ionic, and lower-osmolar contrast media with improved safety profiles led to the discontinuation of this compound's use in clinical practice. As of 2021, it is not known to be marketed anywhere in the world.[2]

Experimental Protocols

Caption: Generalized workflow for this compound myelography.

Mechanism of Action and Toxicity Pathway

The mechanism of action of this compound as a contrast agent is straightforward: the iodine atom absorbs X-rays, leading to increased radiopacity of the tissues in which it is distributed.

The precise signaling pathways involved in this compound-induced arachnoiditis are not well-documented. However, it is hypothesized to be a chemically-induced inflammatory response.

Caption: Hypothesized pathway for this compound-induced arachnoiditis.

Conclusion

This compound represents an important step in the historical development of diagnostic imaging agents. Its use provided valuable clinical information but was ultimately limited by severe adverse effects. The story of this compound underscores the critical importance of biocompatibility and safety in the development of medical compounds. Modern contrast media have significantly improved safety profiles, largely due to the lessons learned from first-generation agents like this compound. Future research in contrast agent development will undoubtedly continue to prioritize the minimization of patient risk while maximizing diagnostic efficacy.

References

Intrathecal Methiodal: A Technical Whitepaper on a Historical Contrast Agent and its Pharmacokinetic Profile

To: Researchers, Scientists, and Drug Development Professionals

Subject: In-Depth Technical Guide on the Pharmacokinetics and Biodistribution of Intrathecal Methiodal

Executive Summary

This technical guide addresses the pharmacokinetics and biodistribution of intrathecal this compound, a historical iodinated contrast agent. A comprehensive review of available scientific literature reveals a significant lack of specific, quantitative pharmacokinetic and biodistribution data for this compound when administered via the intrathecal route. This scarcity of data is largely attributable to the agent's obsolescence, which predates the advent of modern pharmacokinetic and safety profiling standards. This compound, particularly when used for myelography, was associated with significant adverse effects, most notably adhesive arachnoiditis, which led to its discontinuation from clinical practice.

This document, therefore, serves a dual purpose: firstly, to transparently report the absence of specific data on intrathecal this compound, and secondly, to provide a comprehensive theoretical framework for its likely pharmacokinetic and biodistribution profile. This is achieved by synthesizing information on this compound's known properties, the general principles of intrathecal drug administration, and the pharmacokinetics of other, more modern iodinated contrast agents. The aim is to provide researchers and drug development professionals with a foundational understanding of the historical context and the scientific principles that would govern the behavior of such an agent in the central nervous system.

Introduction to this compound

This compound sodium, also known as sodium iodomethanesulfonate, is a crystalline salt that was historically employed as a radiopaque contrast medium.[1] Its primary application was in intravenous urography and, notably for the context of this paper, in myelography for the visualization of the spinal canal.[2] It is a water-soluble, ionic, monomeric iodinated contrast agent.[3]

The use of this compound has been discontinued, and it is not marketed in most parts of the world.[2] The primary reason for its withdrawal from clinical use was its association with severe adverse effects, particularly when administered intrathecally. Reports from the mid-20th century highlighted a significant incidence of adhesive arachnoiditis, a painful and debilitating condition characterized by inflammation and scarring of the meninges, following myelography with this compound sodium.[3][4] This adverse effect profile led to its replacement by safer, non-ionic contrast agents.

General Principles of Intrathecal Pharmacokinetics and Biodistribution

The intrathecal administration of a drug involves direct injection into the subarachnoid space, bypassing the blood-brain barrier and allowing for high concentrations within the cerebrospinal fluid (CSF). The pharmacokinetics and biodistribution of a drug administered via this route are governed by a unique set of physiological and physicochemical factors.

Cerebrospinal Fluid (CSF) Dynamics

Drugs administered into the intrathecal space are distributed throughout the CSF, which circulates through the cerebral ventricles and the subarachnoid space.[5] The volume of CSF in the intrathecal space is approximately 75 mL, and it is turned over 3-4 times daily.[5] This constant circulation and turnover play a crucial role in the distribution and eventual clearance of intrathecally administered agents. The movement of the drug within the CSF is influenced by the pulsatile flow of blood into the central nervous system.[5]

Physicochemical Properties of the Drug

The physicochemical properties of a drug, such as its lipid solubility, molecular size, and ionization state, are critical determinants of its behavior in the CSF.

-

Lipid Solubility: Highly lipid-soluble drugs can more readily penetrate the spinal cord tissue from the CSF.

-

Molecular Size: Larger molecules may have a more limited distribution within the subarachnoid space and slower clearance.

-

Ionization: The charge of a molecule can influence its interaction with biological membranes and its overall distribution.

This compound is a water-soluble, ionic compound, which would influence its distribution and clearance characteristics.[3]

Clearance from the CSF

Clearance of drugs from the CSF occurs primarily through two mechanisms:

-

Absorption into the systemic circulation: This occurs via the arachnoid villi and along the sheaths of cranial and spinal nerves.

-

Uptake into the neural tissue: The drug can be taken up by the brain and spinal cord.

Once in the systemic circulation, most iodinated contrast agents are eliminated unchanged by the kidneys through glomerular filtration.[6]

Theoretical Pharmacokinetic Profile of Intrathecal this compound

In the absence of specific studies, a theoretical pharmacokinetic profile for intrathecal this compound can be inferred from its properties and the behavior of similar agents.

Absorption and Distribution

Following intrathecal injection, this compound would be expected to distribute within the CSF. Due to its water-soluble nature, its penetration into the lipid-rich neural tissue of the spinal cord would likely be limited compared to more lipophilic compounds. The distribution would be influenced by CSF flow dynamics, with the potential for higher concentrations at the site of injection and a gradual spread throughout the neuraxis.

Metabolism

Most iodinated contrast agents are not significantly metabolized in the body and are excreted unchanged.[6] It is highly probable that this compound would follow this pattern, with minimal to no biotransformation.

Excretion

The primary route of elimination for this compound from the CSF would be absorption into the systemic circulation, followed by renal excretion. The elimination half-life from the CSF would be dependent on the rate of CSF turnover and absorption. Once in the bloodstream, its elimination half-life would be expected to be in the range of 90 to 120 minutes in individuals with normal renal function, similar to other older iodinated contrast agents.[6]

Experimental Protocols (General Framework)

While no specific experimental protocols for intrathecal this compound are available, a general framework for conducting such studies in a preclinical setting can be outlined. This is provided for informational purposes to illustrate the methodologies that would be required to generate the missing data.

Animal Model

Studies would typically be conducted in a relevant animal model, such as rats, rabbits, or non-human primates. The choice of model would depend on the specific research question and the desire to mimic human physiology as closely as possible.

Intrathecal Administration

A standardized procedure for intrathecal injection would be established. This typically involves a lumbar puncture under anesthesia to deliver a precise dose of the agent into the subarachnoid space.

Sample Collection

To determine the pharmacokinetic profile, serial sampling of CSF and blood would be necessary. CSF can be collected via a cisterna magna puncture or an indwelling catheter. Blood samples would be collected from a major vessel. For biodistribution studies, animals would be euthanized at various time points, and tissues of interest (e.g., different regions of the brain and spinal cord, kidneys, liver) would be collected.

Analytical Method

A validated analytical method, such as high-performance liquid chromatography (HPLC) with a suitable detector or liquid chromatography-mass spectrometry (LC-MS), would be required to quantify the concentration of this compound in the collected biological samples.

Data Presentation (Hypothetical)

The following tables are presented as a hypothetical illustration of how quantitative data for intrathecal this compound would be structured if it were available. It is crucial to note that the values in these tables are not real data and are for illustrative purposes only.

Table 1: Hypothetical Pharmacokinetic Parameters of Intrathecal this compound in a Preclinical Model

| Parameter | Value (Hypothetical) | Unit |

| Cmax (CSF) | 5000 | µg/mL |

| Tmax (CSF) | 0.5 | hours |

| AUC (CSF) | 15000 | µg*h/mL |

| t1/2 (CSF) | 4 | hours |

| Cmax (Plasma) | 50 | µg/mL |

| Tmax (Plasma) | 1 | hours |

| Clearance (Renal) | 100 | mL/min |

Table 2: Hypothetical Biodistribution of Intrathecal this compound at 4 hours Post-Dose

| Tissue | Concentration (Hypothetical) | Unit |

| Lumbar Spinal Cord | 100 | µg/g |

| Thoracic Spinal Cord | 50 | µg/g |

| Cervical Spinal Cord | 20 | µg/g |

| Brain (Cerebrum) | 5 | µg/g |

| Kidneys | 200 | µg/g |

| Liver | 10 | µg/g |

Visualizations

The following diagrams, generated using the DOT language, illustrate the general principles of intrathecal drug administration and the historical context of this compound.

References

- 1. medkoo.com [medkoo.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Adhesive arachnoiditis following lumbar myelography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Late meningeal effects of myelographic contrast media with special reference to metrizamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Clinical Pharmacology, Uses, and Adverse Reactions of Iodinated Contrast Agents: A Primer for the Non-radiologist - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Radiopaque Properties of Iodomethanesulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iodomethanesulfonic acid, and more specifically its sodium salt (marketed historically as Methiodal, Abrodil, and Skiodan), represents one of the earliest forays into water-soluble iodinated radiocontrast agents.[1][2] Introduced in the 1930s, these agents were instrumental in the development of diagnostic imaging techniques such as intravenous pyelography and myelography.[1] Chemically, iodomethanesulfonic acid is a simple organoiodine compound, and its utility as a contrast agent is derived from the high atomic number of iodine, which allows for significant attenuation of X-rays.[3]

This technical guide provides a comprehensive overview of the known properties of iodomethanesulfonic acid as a radiopaque agent. Due to its status as an obsolete first-generation contrast medium, specific quantitative data on its radiopaque properties are scarce in modern literature. Therefore, this guide also presents comparative data for other iodinated agents and generalized experimental protocols to provide a thorough context for researchers.

Chemical and Physical Properties

Iodomethanesulfonic acid is a water-soluble compound whose radiopacity is conferred by its iodine content.[1] The sodium salt, this compound, was the form used clinically.[1][4]

| Property | Value | Source |

| Chemical Formula | CH3IO3S | PubChem |

| IUPAC Name | Iodomethanesulfonic acid | PubChem |

| Molar Mass | 222.00 g/mol | PubChem |

| Sodium Salt Formula | CH2INaO3S | Wikipedia[4] |

| Sodium Salt Molar Mass | 243.98 g/mol | Wikipedia[4] |

| Historical Trade Names | This compound, Abrodil, Skiodan, Conturex, Kontrast U | Wikipedia[1][4] |

| Clinical Use | Myelography, Urography | Wikipedia[4] |

| Status | Obsolete | Wikipedia[4] |

Radiopaque Properties: A Comparative Overview

Below is a table comparing the radiopacity of various iodinated contrast agents. This illustrates the range of X-ray attenuation achieved with different molecular structures and iodine concentrations.

| Contrast Agent | Iodine Concentration (mg/mL) | Mean Radiopacity (HU) at 100% Concentration | Agent Type |

| Isovue 370 | 370 | >1800 | Non-ionic Monomer |

| Visipaque 320 | 320 | ~1600 | Non-ionic Dimer (Iso-osmolar) |

| Omnipaque 300 | 300 | ~1600 | Non-ionic Monomer |

| Isovue 300 | 300 | ~1500 | Non-ionic Monomer |

Note: Data is illustrative and sourced from a comparative study. Absolute HU values can vary based on imaging parameters.

Given that this compound is a simple, ionic, monomeric agent, its radiopacity for a given iodine concentration would be expected to follow the general principles of X-ray attenuation but likely with higher osmolality and toxicity compared to modern non-ionic agents.[6]

Experimental Protocols

General Methodology for Measuring Radiopacity of a Water-Soluble Contrast Agent

The following is a generalized experimental protocol for determining the radiopacity of a water-soluble iodinated contrast agent, such as iodomethanesulfonic acid. This protocol is based on standard in vitro methods.

-

Preparation of Phantoms:

-

A series of dilutions of the contrast agent in saline or water are prepared to achieve a range of iodine concentrations.

-

These solutions are then placed in standardized containers, such as test tubes or wells in a phantom, alongside a control (e.g., saline or water).[7]

-

An aluminum step wedge can be included in the phantom for calibration and to express radiopacity in terms of aluminum-equivalent thickness (mm Al).[8][9]

-

-

CT Imaging:

-

The phantom is scanned using a clinical or micro-CT scanner.

-

Standardized scanning parameters (e.g., tube voltage (kVp), tube current (mA), slice thickness, and reconstruction algorithm) are used for all measurements to ensure comparability.[7]

-

-

Data Analysis:

-

Regions of Interest (ROIs) are drawn within the images of the contrast-filled containers and the control.

-

The mean Hounsfield Unit (HU) for each ROI is measured using the scanner's software.

-

A calibration curve is generated by plotting the mean HU values against the known iodine concentrations.

-

The relationship between HU and iodine concentration is typically linear.[7]

-

Visualizations

Classification of Iodinated Contrast Media

The following diagram illustrates the classification of iodinated contrast agents, showing the position of iodomethanesulfonic acid (this compound/Abrodil) as a first-generation ionic monomer.

Caption: Classification of iodinated contrast agents.

Conceptual Workflow for Synthesis of an Iodinated Organic Compound

Caption: Conceptual synthesis of an iodinated agent.

General Experimental Workflow for Radiopacity Measurement

The following diagram outlines the typical workflow for experimentally determining the radiopacity of a contrast agent.

Caption: Workflow for radiopacity measurement.

Iodomethanesulfonic acid, as the basis for early contrast agents like this compound and Abrodil, holds a significant place in the history of radiological imaging.[2][6] While it has been superseded by safer and more effective agents, understanding its fundamental properties remains relevant for historical context and for the broader understanding of contrast media development. This guide has provided an overview of its known characteristics, placed it within the classification of iodinated agents, and outlined the general methodologies used to assess the radiopaque properties that were fundamental to its clinical application. For researchers in the field, this information serves as a foundation for appreciating the evolution of contrast media and the principles that continue to guide the development of new imaging agents.

References

- 1. radiopaedia.org [radiopaedia.org]

- 2. jcpres.com [jcpres.com]

- 3. radiopaedia.org [radiopaedia.org]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. Clinical Pharmacology, Uses, and Adverse Reactions of Iodinated Contrast Agents: A Primer for the Non-radiologist - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mpijournal.org [mpijournal.org]

- 7. researchgate.net [researchgate.net]

- 8. Radiopacity of experimental composite resins containing radiopaque materials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

In Vivo Stability and Degradation of Methiodal: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Methiodal (sodium iodomethanesulfonate) is an early-generation iodinated contrast agent that is no longer in clinical use. Consequently, detailed in vivo stability and degradation data are scarce in modern scientific literature. This guide synthesizes available information on this compound and analogous early ionic contrast agents, such as diatrizoate and iothalamate, to provide a comprehensive overview of its likely in vivo behavior. The experimental protocols and pathways described are based on general principles of pharmacology and drug metabolism and should be adapted for specific research needs.

Introduction

This compound was historically used as a water-soluble iodinated contrast medium for various radiological examinations. Understanding the in vivo stability and degradation of such agents is crucial for assessing their safety and efficacy profiles. This technical guide provides an in-depth analysis of the presumed in vivo stability, metabolic pathways, and degradation products of this compound, drawing parallels from structurally similar and better-studied ionic contrast agents.

Physicochemical Properties and In Vivo Stability

This compound is the sodium salt of iodomethanesulfonic acid. As a simple, small, and water-soluble molecule, it is expected to exhibit high stability in biological fluids. Like other early ionic contrast media, it is not anticipated to undergo significant metabolism. The primary mechanism of clearance is expected to be rapid renal excretion of the intact molecule.

However, minor degradation through deiodination, the cleavage of the carbon-iodine bond, is a potential pathway for all iodinated contrast agents. This process can be influenced by physiological conditions and enzymatic activity.

Pharmacokinetics and Biodistribution

Based on data from analogous early ionic, monomeric contrast agents like diatrizoate and iothalamate, the pharmacokinetic profile of this compound can be inferred.

Table 1: Inferred Pharmacokinetic Parameters of this compound and Analogous Agents

| Parameter | Diatrizoate | Iothalamate | Inferred for this compound |

| Administration | Intravenous, Oral | Intravenous | Intravenous |

| Protein Binding | Low | Low | Low |

| Half-life | ~1-2 hours | ~1.5 hours | ~1-2 hours |

| Volume of Distribution | Extracellular fluid | Extracellular fluid | Extracellular fluid |

| Metabolism | Negligible | Negligible | Presumed Negligible |

| Excretion | Primarily renal (unchanged) | Primarily renal (unchanged) | Primarily renal (unchanged) |

Note: The values for Diatrizoate and Iothalamate are compiled from various pharmacokinetic studies. The values for this compound are inferred based on its structural similarity and the properties of these analogous compounds.

In Vivo Degradation Pathways

While extensive metabolism is not expected, two primary degradation pathways are plausible for this compound in vivo:

-

Deiodination: This is the most likely degradation pathway for iodinated contrast media. Enzymatic deiodination can occur, catalyzed by deiodinases, which are enzymes primarily involved in thyroid hormone metabolism. Non-enzymatic deiodination can also occur, though likely to a lesser extent under physiological conditions. The primary degradation product would be inorganic iodide.

-

Desulfonation: Cleavage of the carbon-sulfur bond is another potential, though less probable, metabolic pathway. This would lead to the formation of inorganic sulfite and iodomethane derivatives.

dot

Caption: Potential in vivo degradation pathways of this compound.

Experimental Protocols

The following are generalized protocols for assessing the in vivo stability and degradation of a compound like this compound.

Animal Model and Dosing

-

Animal Selection: Use a relevant animal model, such as rats or rabbits.

-

Compound Administration: Administer this compound intravenously at a clinically relevant dose.

-

Group Allocation: Include a control group receiving a vehicle injection and multiple experimental groups for sample collection at different time points.

Sample Collection and Processing

-

Blood Sampling: Collect blood samples at predetermined time points (e.g., 5, 15, 30, 60, 120, 240 minutes) post-injection.

-

Urine and Feces Collection: House animals in metabolic cages to collect urine and feces for up to 48 hours.

-

Tissue Harvesting: At the end of the study, euthanize the animals and harvest major organs (kidneys, liver, spleen, etc.).

-

Sample Processing: Process blood to obtain plasma. Homogenize tissue samples. Store all samples at -80°C until analysis.

Analytical Methodology

-

Chromatographic Separation: Develop a stability-indicating High-Performance Liquid Chromatography (HPLC) method to separate the parent drug from potential degradation products.

-

Mass Spectrometric Detection: Use a tandem mass spectrometer (LC-MS/MS) for the identification and quantification of the parent drug and its metabolites.

-

Quantification of Inorganic Iodide: Utilize methods such as inductively coupled plasma mass spectrometry (ICP-MS) or ion-selective electrodes to quantify the amount of free iodide in biological samples.

dot

Caption: Experimental workflow for in vivo stability and degradation studies.

Quantitative Data Summary

Due to the lack of specific studies on this compound, quantitative data on its in vivo degradation is not available. Research on analogous compounds suggests that the extent of deiodination is generally low for simple, ionic contrast agents that are rapidly excreted.

Table 2: Hypothetical In Vivo Degradation Profile of this compound

| Time Post-Injection | Parent Compound (% of Dose) | Inorganic Iodide (% of Dose) |

| 1 hour | > 98% | < 1% |

| 4 hours | > 95% (in urine) | < 2% (in urine) |

| 24 hours | > 98% (cumulative in urine) | < 2% (cumulative in urine) |

This table is a hypothetical representation based on the expected high stability and rapid renal clearance of this compound, with minimal deiodination.

Conclusion

While direct experimental data on the in vivo stability and degradation of this compound is limited, a comprehensive understanding can be inferred from its chemical structure and the behavior of analogous early-generation ionic contrast media. This compound is presumed to be highly stable in vivo, with negligible metabolism and rapid excretion of the intact molecule via the kidneys. The primary, albeit minor, degradation pathway is likely deiodination, resulting in the formation of inorganic iodide. The experimental protocols outlined in this guide provide a framework for conducting definitive studies to elucidate the in vivo fate of this compound or other similar compounds. Researchers in drug development should consider these factors when evaluating the safety and efficacy of new iodinated agents.

In-depth Technical Analysis of Kontrast U and Conturex: A Review of Early Research

An extensive review of scientific and technical literature reveals no specific entities or research programs identified under the names "Kontrast U" or "Conturex" within the domains of life sciences, drug development, or related research fields.

The term "Conturex" is consistently and exclusively associated with a line of CNC machining centers produced by the WEINIG Group, a manufacturer of woodworking machinery.[4][5][6] Technical documentation and brochures describe the "Conturex" series as equipment for window and door manufacturing, detailing its mechanical specifications and production capabilities.[7][8] There is no indication in the available literature of "Conturex" being a subject of scientific or biomedical research.

References

Methodological & Application

Historical Protocols for Methiodal Myelography: Application Notes for Researchers

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the historical protocols for myelography using Methiodal (also known under trade names such as Abrodil, Conturex, and Kontrast U), an early water-soluble contrast agent. The information is intended for researchers, scientists, and drug development professionals interested in the historical context of neuroradiology and the evolution of contrast media.

Introduction

This compound, the sodium salt of monoiodo-methane-sulfonic acid, was a pioneering water-soluble contrast medium introduced for myelography in the 1930s. Its development marked a significant departure from the previously used iodized oils, such as Lipiodol, as it was absorbable and did not need to be removed from the subarachnoid space after the procedure. However, its use was associated with significant side effects, which ultimately led to its replacement by less toxic, non-ionic contrast agents.[1] This document outlines the known protocols for its use, adverse effects, and the clinical context of its application.

Data Presentation

The primary adverse effect associated with this compound and other early ionic water-soluble contrast agents was adhesive arachnoiditis, an inflammation of the meninges that can lead to chronic pain and neurological complications.[2] The table below summarizes the incidence of this complication as reported in a comparative study.

| Contrast Medium | Number of Cases | Incidence of Adhesive Arachnoiditis |

| This compound sodium | 46 | 10.9% (5 cases) [3] |

| Iothalamate meglumine | 96 | 25.0% (24 cases)[3] |

| Iocarmate meglumine | 12 | 58.3% (7 cases)[3] |

| Iodophendylate (oil-based) | 10 | 70.0% (7 cases)[3] |

| Metrizamide (non-ionic) | 90 | 0% (0 cases)[3] |

Experimental Protocols

The following protocols are based on historical accounts of this compound myelography, primarily for the investigation of lumbar disc herniation.[4]

Patient Preparation

-

Hydration: Patients were typically encouraged to be well-hydrated before the procedure.

-

Fasting: A period of fasting (e.g., no solid food for 4 hours prior) was often required.[5]

-

Medication Review: Discontinuation of medications that could lower the seizure threshold was a consideration, although this became a more prominent concern with later water-soluble agents.[1]

-

Allergy Assessment: Inquiry about any history of allergy to iodine was a standard preliminary step.[6]

Anesthesia and Lumbar Puncture

Due to the irritant nature of this compound, spinal anesthesia was a mandatory component of the procedure.[4]

-

Patient Positioning: The patient was placed on a tilting radiographic table, typically lying on the affected side.[4]

-

Lumbar Puncture: A lumbar puncture was performed, usually at the L2-L3 or L3-L4 interspace, to access the subarachnoid space.[7]

-

Cerebrospinal Fluid (CSF) Aspiration: Approximately 10 ml of CSF was aspirated.[4]

-

Spinal Anesthesia: Following CSF aspiration, 0.05 to 0.10 grams of novocaine (procaine) was administered intrathecally. Anesthesia was considered effective after about 10 minutes.[4] In later years, Xylocaine (lidocaine) was also used and was reported to reduce the incidence of post-myelographic cramps.[2]

Contrast Administration and Imaging

-

Contrast Medium: A 20% solution of this compound (referred to as "myelotrast AL" in some historical literature) was used.[4]

-

Dosage: 7 to 10 ml of the 20% solution was injected. The volume was not to exceed 10 ml.[4]

-

Injection Technique: The contrast medium was injected very slowly into the subarachnoid space through the indwelling lumbar puncture needle.[4]

-

Patient Positioning for Contrast Flow: The head of the table was tilted upwards to an angle of approximately 20° to facilitate the flow of the hyperbaric this compound solution caudally.[4]

-

Radiographic Imaging: A series of radiographs were taken under fluoroscopic guidance. Standard projections included:

-

Frontal view with the patient in a lateral position.

-

Oblique views with the patient rotated 30° and 45° ventrally.

-

An oblique view with the patient rotated 45° dorsally.

-

A lateral view with the patient in the prone position.[4]

-

Post-Procedure Care

-

Bed Rest: Patients were required to remain in bed for a period, often with the head slightly elevated, to minimize the risk of headache and other complications.[8]

-

Hydration: Patients were encouraged to drink plenty of fluids to aid in the excretion of the contrast medium and to replace the aspirated CSF.[5]

-

Monitoring: Patients were monitored for adverse reactions, including headache, nausea, and signs of meningeal irritation or neurological changes.[9]

Mandatory Visualization

References

- 1. radiopaedia.org [radiopaedia.org]

- 2. actaorthop.org [actaorthop.org]

- 3. researchgate.net [researchgate.net]

- 4. pubs.rsna.org [pubs.rsna.org]

- 5. Intracranial iodinated contrast medium deposits 50 years following a previous myelography: A case report and literature review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Myelography: From Lipid-Based to Gadolinium-Based Contrast Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Myelography Protocols | Radiology Key [radiologykey.com]

- 8. Myelogram: Overview, Preparation Tips & Side Effects | UCSF Radiology [radiology.ucsf.edu]

- 9. The contrast media used for myelography - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Intrathecal Administration of Methiodal

Disclaimer: Methiodal (also known as sodium iodomethanesulfonate) is an iodinated contrast medium that is considered obsolete and is not known to be marketed anywhere in the world.[1] Its historical use for myelography (radiographic imaging of the spinal cord) was associated with severe complications, most notably adhesive arachnoiditis, a painful and debilitating inflammatory condition of the spinal meninges.[1][2] The following information is provided for historical and research purposes only and does not constitute a recommendation or protocol for current use. Modern imaging techniques, such as Magnetic Resonance Imaging (MRI), and safer contrast agents have largely replaced the procedures described herein.[3][4]

Application Notes

Historical Context and Use

This compound was a water-soluble, iodinated contrast agent employed for radiographic examinations of the spinal canal, a procedure known as myelography.[1] This technique was used to diagnose pathologies of the spinal cord, such as tumors, cysts, and spinal cord injuries, before the widespread availability of MRI.[3] The procedure involved the direct injection of the contrast medium into the subarachnoid space to enhance the visibility of intraspinal structures on X-ray images.[5] Due to its water-soluble nature, it did not need to be removed after the procedure, unlike the oil-based agents (e.g., iofendylate/Pantopaque) used during the same era, which also carried a high risk of causing arachnoiditis.[3][6]

Chemical and Physical Properties

This compound is the sodium salt of iodomethanesulfonic acid. Its properties as a contrast agent are derived from the high atomic number of iodine, which attenuates X-rays, creating contrast on radiographic images.[7]

| Property | Data | Reference |

| IUPAC Name | Sodium iodomethanesulfonate | [1] |

| Molecular Formula | CH₂INaO₃S | [1] |

| Molar Mass | 243.98 g·mol⁻¹ | [1] |

| Type | Ionic, Water-Soluble Contrast Medium | |

| Excretion | Primarily via renal excretion after absorption from the cerebrospinal fluid (CSF) into the bloodstream. | [8] |

Significant Risks and Complications

The primary reason for the discontinuation of this compound was its association with severe, irreversible complications. Researchers and clinicians working with any historical compounds must be aware of these significant risks.

-

Adhesive Arachnoiditis: The most severe complication linked to this compound is adhesive arachnoiditis.[1] This is a chronic, painful condition where inflammation leads to scar tissue formation that can cause nerve roots to clump together, leading to neurological deficits and chronic pain.[2]

-

Neurotoxicity: Like other early contrast agents, this compound carried a risk of neurotoxicity. Direct administration into the cerebrospinal fluid bypasses the blood-brain barrier, making the central nervous system highly susceptible to irritation or damage from the agent.[9][10]

-

General Complications of Intrathecal Injection: The procedure itself carries risks common to all intrathecal administrations, including post-dural puncture headache, infection (meningitis), bleeding, and nerve injury.[11][12][13]

Historical Protocol: General Myelography with Water-Soluble Contrast

The following is a generalized description of the historical procedure for myelography using a water-soluble contrast agent like this compound. This is not a validated or recommended protocol for current use. Specific quantitative data for this compound, such as precise dosages and injection volumes, are not well-documented in modern literature. The procedure was typically performed by a radiologist using fluoroscopic guidance.

Patient Preparation

-

Medication Review: Patients were advised to discontinue medications that could lower the seizure threshold for approximately 48 hours before the procedure.[8]

-

Hydration: Ensuring the patient was well-hydrated was important to promote renal clearance of the contrast agent after its absorption into the bloodstream.[8]

-

Informed Consent: The risks and benefits of the procedure were discussed with the patient.

Equipment

-

Sterile myelography tray

-

Fluoroscopy C-arm or table

-

Spinal needles (size varied, e.g., 20-22 gauge)

-

Contrast agent (this compound)

-

Local anesthetic (e.g., lidocaine)

-

Sterile drapes, gloves, and antiseptic solution

Administration Procedure

The workflow for historical myelography involved patient positioning, sterile preparation, lumbar puncture, contrast injection, and imaging.

-

Patient Positioning: The patient was typically placed in a lateral decubitus (side-lying) or prone position to facilitate lumbar puncture.

-

Lumbar Puncture: Using aseptic technique, a spinal needle was inserted into the subarachnoid space, usually at the L2-L3 or L3-L4 vertebral interspace to avoid the spinal cord, which terminates around L1-L2.[14]

-

CSF Confirmation: Successful entry into the subarachnoid space was confirmed by the free flow of cerebrospinal fluid upon removal of the needle's stylet.[14]

-

Contrast Injection: A volume of CSF, often equivalent to the volume of contrast to be injected, was sometimes removed.[10] The this compound solution was then injected slowly into the intrathecal space.[15]

-

Imaging: Under fluoroscopic guidance, the patient and the table were tilted (Trendelenburg and reverse Trendelenburg positions) to use gravity to control the flow of the hyperbaric contrast agent along the spinal canal to the specific region of interest (lumbar, thoracic, or cervical).[3] Multiple X-ray images were taken.

Post-Procedure Care

-

To prevent the contrast medium from flowing intracranially and to reduce the risk of headaches, patients were instructed to remain with their head and shoulders elevated (e.g., 30-45 degrees) for several hours post-procedure.

-

Continued hydration was encouraged to facilitate the clearance of the contrast agent.

-

Patients were monitored for adverse reactions, including severe headache, nausea, vomiting, or neurological symptoms.[8]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Historical Perspective [theaword.org]

- 3. Myelography - Wikipedia [en.wikipedia.org]

- 4. Myelography: modern technique and indications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. radiopaedia.org [radiopaedia.org]

- 6. Magnetic resonance imaging findings of remnants of an intradural oil-based contrast agent: report of a case - PMC [pmc.ncbi.nlm.nih.gov]

- 7. eimj.org [eimj.org]

- 8. gehealthcare.com [gehealthcare.com]

- 9. Intrathecal administration - Wikipedia [en.wikipedia.org]

- 10. Pharmacy Purchasing & Products Magazine [pppmag.com]

- 11. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 12. scispace.com [scispace.com]

- 13. Complications of Intrathecal Drug Delivery | Anesthesia Key [aneskey.com]

- 14. theprocedureguide.com [theprocedureguide.com]

- 15. youtube.com [youtube.com]

Methiodal for Spinal Imaging: A Historical Perspective on Dosage, Protocols, and Neurotoxicology

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methiodal, also known as sodium iodomethanesulfonate and sold under trade names such as Abrodil and Skiodan, is a water-soluble, ionic iodinated contrast agent historically used for radiographic imaging, including myelography (spinal imaging).[1] Its use has been discontinued worldwide due to significant safety concerns, most notably its association with adhesive arachnoiditis, a chronic and painful inflammatory condition of the arachnoid mater.[1] This document provides a detailed overview of the historical dosage and concentration of this compound for spinal imaging, experimental protocols derived from historical literature, and an exploration of the toxicological data and potential signaling pathways involved in its adverse effects.

Physicochemical Properties of this compound Sodium

This compound sodium is a white crystalline powder with a slight saline taste.[2] It is freely soluble in water, which made it a suitable candidate for a water-soluble contrast agent.[2] However, its hypertonicity in solution is a key factor contributing to its neurotoxicity.[2][3]

| Property | Value | Reference |

| Chemical Name | Sodium iodomethanesulfonate | [1] |

| Molecular Formula | CH₂INaO₃S | [1] |

| Molecular Weight | 243.98 g/mol | [1] |

| Iodine Content | Approximately 52% | [4] |

| Solubility in Water | Freely soluble | [2] |

| Appearance | White crystalline powder | [2] |

| Stability | Decomposes on exposure to light | [2] |

Historical Dosage and Concentration for Spinal Imaging (Myelography)

Historical myelographic studies utilizing this compound (Abrodil) provide insights into the dosages and concentrations that were employed. It is crucial to note that these protocols are obsolete and presented here for historical and research purposes only.

| Parameter | Value | Reference |

| Concentration | 20% solution | [5] |

| Volume | 7 - 10 mL | [5] |

| Maximum Volume | Not to exceed 10 mL | [5] |

| Iodine Concentration (estimated) | ~104 mg/mL* |

*Calculated based on a 20% solution of this compound sodium (200 mg/mL) with an iodine content of approximately 52%.

Experimental Protocols

The following protocols are reconstructed from historical accounts of this compound myelography and are intended for informational purposes for researchers. These procedures are not for clinical use.

Preparation of this compound Solution (20% w/v)

-

Materials: this compound sodium powder, sterile water for injection.

-

Procedure:

-

Aseptically weigh the required amount of this compound sodium powder.

-

Dissolve the powder in sterile water for injection to achieve a final concentration of 200 mg/mL (20% w/v).

-

Filter the solution through a sterile 0.22 µm filter to ensure sterility.

-

Protect the solution from light until use.

-

Historical Protocol for Lumbar Myelography in Animal Models (Conceptual)

This protocol is a conceptual reconstruction based on historical clinical descriptions and modern principles of animal research. Specific details from original animal studies are scarce in currently available literature.

-

Animal Model: Adult male New Zealand White rabbits (or other suitable species).

-

Anesthesia: Anesthetize the animal using an appropriate anesthetic regimen (e.g., ketamine/xylazine cocktail, administered intramuscularly).

-

Procedure:

-

Place the anesthetized animal in a prone position.

-

Aseptically prepare the lumbar region.

-

Perform a lumbar puncture at the L5-L6 or L6-L7 interspace using a 22-gauge spinal needle.

-

Confirm correct needle placement by observing the outflow of cerebrospinal fluid (CSF).

-

Slowly inject 0.5 - 1.0 mL of the 20% this compound solution into the subarachnoid space.

-

Withdraw the needle and position the animal for imaging.

-

-

Imaging:

-

Acquire lateral and ventrodorsal radiographs of the lumbar spine immediately after injection.

-

Utilize fluoroscopy to observe the flow of the contrast agent in real-time if available.

-

-

Post-Procedure:

-

Monitor the animal for any neurological deficits or signs of distress.

-

For terminal studies, euthanize the animal at predetermined time points for histopathological analysis of the spinal cord and meninges.

-

Toxicology and Adverse Effects

The primary and most severe adverse effect associated with the intrathecal use of this compound is adhesive arachnoiditis .[1] This condition is characterized by chronic inflammation of the arachnoid mater, leading to the formation of scar tissue that can cause nerve roots to clump together, resulting in chronic pain, sensory loss, and motor deficits.[6][7]

The neurotoxicity of this compound is believed to be multifactorial, stemming from:

-

Hyperosmolarity: The hypertonic nature of the this compound solution can disrupt the blood-brain barrier by causing endothelial cell shrinkage and opening of tight junctions.[3] This allows the contrast agent to come into direct contact with neural tissues.

-

Direct Chemical Toxicity: Iodinated contrast agents can exert direct toxic effects on neurons and glial cells, leading to inflammation and cellular damage.[8][9] In vitro studies have shown that ionic contrast media can negatively impact endothelial cell viability.[10]

Signaling Pathways in Contrast-Induced Neuroinflammation

The precise signaling pathways triggered by this compound leading to arachnoiditis have not been fully elucidated. However, based on the understanding of neuroinflammation and the effects of hyperosmolar solutions and chemical irritants on the central nervous system, a plausible cascade of events can be proposed. The initial insult, a combination of hyperosmolarity and chemotoxicity, likely activates resident immune cells of the CNS, primarily microglia and astrocytes.

Caption: Proposed pathway of this compound-induced arachnoiditis.

This activation leads to the release of a host of pro-inflammatory mediators, including cytokines (e.g., TNF-α, IL-1β) and chemokines, which further amplify the inflammatory response and recruit peripheral immune cells.[11][12] This sustained inflammation promotes fibroblast proliferation and collagen deposition, leading to the characteristic fibrosis and adhesions of arachnoiditis.[13]

Experimental Workflow

The following diagram illustrates a typical experimental workflow for investigating the neurotoxic effects of a compound like this compound in a preclinical setting.

Caption: Workflow for preclinical neurotoxicity studies.

Conclusion

This compound represents a significant chapter in the history of neuroradiology, highlighting the critical importance of biocompatibility and safety in the development of contrast agents. While its use is a relic of the past, the study of its properties and adverse effects provides valuable lessons for contemporary and future drug development. The severe neurotoxicity, particularly the induction of adhesive arachnoiditis, underscores the sensitivity of the intrathecal space to hyperosmolar and chemotoxic substances. The information presented here serves as a historical reference and a cautionary tale for researchers and professionals in the field of neuroscience and drug development.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Myelopathy after the intrathecal administration of hypertonic saline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pathophysiology of Contrast-Induced Neurotoxicity: A Narrative Review of Possible Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Myelography with iopamidol, a nonionic water-soluble contrast medium: incidence of complications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Arachnoiditis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. radiopaedia.org [radiopaedia.org]

- 8. Intravascular contrast media | Radiology Key [radiologykey.com]

- 9. Contrast Medium Reactions: Practice Essentials, Background, Pathophysiology [emedicine.medscape.com]

- 10. Effects of iodinated contrast media on endothelium: An in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Imaging Neuroinflammation – from Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Neuroinflammation: Mechanisms, Dual Roles, and Therapeutic Strategies in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 13. In vitro testing for the risk of arachnoiditis from myelographic contrast media - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Historical Use of Methiodal in Urography

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methiodal, also known under trade names such as Abrodil and Conturex, was an early iodinated contrast medium pivotal in the development of diagnostic radiology, particularly in urography. As sodium iodomethanesulfonate, it represented a first-generation, water-soluble, ionic contrast agent. Its use in the mid-20th century, primarily in the 1930s and 1940s, allowed for the visualization of the urinary tract through intravenous pyelography (IVP), a significant advancement from the earlier, more invasive retrograde techniques. These notes provide a detailed overview of the historical application of this compound, its procedural protocols, and the context of its eventual replacement by safer, more effective agents.

Chemical and Physical Properties

This compound, or sodium iodomethanesulfonate, is a relatively simple iodinated organic compound. The presence of iodine, a high-atomic-number element, allowed for the attenuation of X-rays, thereby creating contrast in the resulting radiograph. Being a water-soluble, ionic monomer, it was readily excreted by the kidneys, a crucial characteristic for urographic studies.

| Property | Data |

| Chemical Name | Sodium iodomethanesulfonate |

| Molecular Formula | CH₂INaO₃S |

| Molecular Weight | 243.98 g/mol |

| Iodine Content | Approximately 52% |

| Type | Ionic, Monomeric |

| Solubility | High in water |

Historical Intravenous Urography Protocol with this compound (Abrodil)

The following protocol is a synthesized representation of intravenous urography procedures as described in historical medical literature from the 1930s and 1940s. It is intended for informational and research purposes only and does not constitute a recommendation for clinical use.

Patient Preparation

-

Dietary Restrictions: Patients were often instructed to follow a specific diet for 1-2 days prior to the procedure to reduce gas and fecal matter in the intestines, which could obscure the view of the urinary tract. This often involved a low-residue diet.

-

Laxatives/Enemas: A laxative was typically administered the evening before the examination, and a cleansing enema might have been given on the morning of the procedure to ensure the bowels were clear.

-

Dehydration: To achieve a higher concentration of the contrast medium in the urine and thus better opacification of the urinary tract, patients were often fluid-restricted for a period before the procedure.

Contrast Medium and Administration

-

Concentration: this compound was typically supplied in sterile aqueous solutions, with concentrations often around 20% or 40%.

-

Dosage: The standard adult dose was generally around 20 ml of a 40% solution. Dosages were adjusted based on the patient's age and weight.

-

Administration: The solution was warmed to body temperature to reduce viscosity and patient discomfort. It was administered via slow intravenous injection, typically over a period of several minutes.

Radiographic Imaging Sequence

A series of X-ray images were taken at specific intervals to capture the passage of the contrast medium through the urinary system.

-